"2-Amino-N-(3-fluoro-benzyl)-acetamide" chemical properties
"2-Amino-N-(3-fluoro-benzyl)-acetamide" chemical properties
An In-depth Technical Guide to 2-Amino-N-(3-fluoro-benzyl)-acetamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-N-(3-fluoro-benzyl)-acetamide (CAS No. 864273-31-4). As a member of the glycine amide family of compounds, this molecule incorporates a fluorinated benzyl moiety, a common feature in modern medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, characterization insights, and a discussion of its potential biological relevance based on analogous structures. While extensive public data on this specific molecule is limited, this guide synthesizes foundational chemical principles and field-proven methodologies to provide a robust framework for its study and utilization.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is the cornerstone of all further research. 2-Amino-N-(3-fluoro-benzyl)-acetamide is a secondary amide derived from glycine and 3-fluorobenzylamine. The presence of a primary amine, a secondary amide, and an aromatic fluoride group defines its chemical reactivity and potential for biological interactions.
Core Identifiers
A summary of the key identification parameters for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 2-Amino-N-(3-fluorobenzyl)acetamide | - |
| CAS Number | 864273-31-4 | BLDpharm[1] |
| Molecular Formula | C₉H₁₁FN₂O | BLDpharm[1] |
| Molecular Weight | 182.20 g/mol | BLDpharm[1] |
| SMILES | O=C(NCC1=CC=CC(F)=C1)CN | BLDpharm[1] |
Chemical Structure
The two-dimensional structure highlights the key functional groups: a primary aliphatic amine, a secondary amide linkage, and a meta-substituted fluorobenzyl group.
Caption: 2D structure of 2-Amino-N-(3-fluoro-benzyl)-acetamide.
Physicochemical Data
Synthesis and Purification
While a specific literature procedure for this exact molecule is not published, a reliable and robust synthesis can be designed based on well-established amide formation reactions. A logical two-step approach involves the initial formation of a chloroacetamide intermediate followed by nucleophilic substitution with an amine source.
Proposed Synthetic Workflow
This workflow minimizes the use of expensive coupling reagents and relies on readily available starting materials. The primary challenge is controlling reactivity and ensuring selective amination in the final step.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Causality: This protocol employs a classic Schotten-Baumann-type reaction. Chloroacetyl chloride is a highly reactive acylating agent.[2][3] A non-nucleophilic base like triethylamine (TEA) is crucial to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[4] The second step is a standard nucleophilic substitution where the chlorine atom is displaced by an amino group.
Step 1: Synthesis of 2-Chloro-N-(3-fluoro-benzyl)-acetamide
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To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-fluorobenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
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Add triethylamine (TEA, 1.2 eq) to the solution.
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Cool the mixture to 0°C in an ice bath.
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Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 20-30 minutes. Note: This reaction is exothermic and generates HCl gas; dropwise addition is critical for temperature control.[3]
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer.
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Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by silica gel chromatography if necessary.
Step 2: Synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide
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Dissolve the crude 2-chloro-N-(3-fluoro-benzyl)-acetamide (1.0 eq) in a suitable solvent such as ethanol or DMF.
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Add a concentrated aqueous solution of ammonia (10-20 eq) to the flask.
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Seal the vessel and stir the mixture at room temperature or gently heat to 40-50°C for 12-24 hours. Note: This step must be monitored carefully for completion. An alternative, often cleaner, method involves reaction with sodium azide (NaN₃) followed by reduction (e.g., with H₂, Pd/C or triphenylphosphine/water).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess ammonia and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification Protocol
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The crude product should be purified using automated flash column chromatography on a silica gel column.
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A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., 0-10% gradient of methanol in DCM), is effective.
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Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-Amino-N-(3-fluoro-benzyl)-acetamide as a pure solid.
Spectroscopic Characterization (Predicted)
Structural confirmation is a self-validating step in any synthesis. While experimental spectra for this specific compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.5-8.8 (t, 1H): Amide proton (-C(O)NH -), showing coupling to the benzylic CH₂.
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δ 7.2-7.4 (m, 1H): Aromatic proton para to the fluorine.
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δ 6.9-7.1 (m, 3H): Remaining aromatic protons.
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δ 4.3 (d, 2H): Benzylic protons (-NH -CH₂ -Ar), coupled to the amide proton.
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δ 3.4 (s, 2H): Methylene protons alpha to the amine (-CH₂ -NH₂).
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δ 2.5-3.0 (br s, 2H): Primary amine protons (-CH₂-NH₂ ). These are often broad and may exchange with D₂O.
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-
¹³C NMR (100 MHz, DMSO-d₆):
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δ ~170 ppm: Amide carbonyl carbon (C =O).
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δ ~162 ppm (d, J ≈ 245 Hz): Aromatic carbon attached to fluorine (C -F).
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δ ~140 ppm (d, J ≈ 7 Hz): Aromatic C1 carbon.
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δ ~130 ppm (d, J ≈ 8 Hz): Aromatic CH para to fluorine.
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δ ~123 ppm: Aromatic CH.
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δ ~114 ppm (d, J ≈ 21 Hz): Aromatic CH ortho to fluorine (two carbons).
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δ ~45 ppm: Methylene carbon alpha to amine (C H₂-NH₂).
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δ ~42 ppm: Benzylic carbon (-NH-C H₂-Ar).
-
-
FT-IR (ATR):
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3300-3400 cm⁻¹: N-H stretching (primary amine, two bands).
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~3280 cm⁻¹: N-H stretching (secondary amide).
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~1650 cm⁻¹: C=O stretching (Amide I band).
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~1550 cm⁻¹: N-H bending (Amide II band).
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~1250 cm⁻¹: C-F stretching.
-
-
Mass Spectrometry (ESI+):
-
m/z 183.09: [M+H]⁺ (Calculated for C₉H₁₂FN₂O⁺: 183.0934).
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Potential Applications and Biological Activity
While 2-Amino-N-(3-fluoro-benzyl)-acetamide has not been specifically evaluated in published literature, its structural motifs are of significant interest in drug discovery.
Glycine Amide Scaffolds in Enzyme Inhibition
The core structure is a glycine amide derivative. This class of compounds has been investigated for various therapeutic targets. A notable study identified glycine amide derivatives as novel and potent inhibitors of Vascular Adhesion Protein-1 (VAP-1).[5] VAP-1 is an enzyme implicated in inflammatory diseases and diabetic microvascular complications, making it a promising therapeutic target.[5] The study highlighted that substituents on the phenyl ring play a critical role in inhibitory activity.[5] This suggests that 2-Amino-N-(3-fluoro-benzyl)-acetamide could be a valuable candidate for screening in VAP-1 inhibition assays or as a scaffold for building more complex inhibitors.
Role of Fluorine in Medicinal Chemistry
The incorporation of a fluorine atom on the benzyl ring is a common strategy in medicinal chemistry. Fluorine can modulate several key properties of a drug candidate:
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Metabolic Stability: It can block sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups or engage in specific hydrogen bonding or dipole-dipole interactions with a protein target, potentially enhancing binding affinity.
-
Lipophilicity: It increases lipophilicity, which can affect cell permeability and bioavailability.
Given these factors, this compound serves as an excellent building block or library compound for screening against various biological targets where fluorinated ligands have shown promise.
Safety, Handling, and Storage
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Safety: As with any research chemical with limited toxicological data, 2-Amino-N-(3-fluoro-benzyl)-acetamide should be handled with care. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Ensure adequate ventilation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Amino-N-(3-fluoro-benzyl)-acetamide is a fluorinated glycine amide derivative with potential applications in medicinal chemistry and drug discovery. Although specific experimental data is sparse, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles. Its structural similarity to known enzyme inhibitors, particularly those targeting VAP-1, makes it a compelling candidate for further biological evaluation. The methodologies and predicted data presented herein offer a solid foundation for researchers to confidently incorporate this compound into their research and development programs.
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